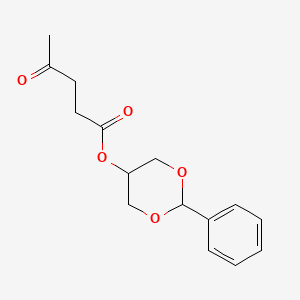![molecular formula C16H17NO3 B14188789 Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate CAS No. 922502-04-3](/img/structure/B14188789.png)
Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate: is a chemical compound known for its unique structure and potential applications in various fields. It consists of a benzyl group attached to a 2-methyl-2-[(pyridin-2-yl)oxy]propanoate moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate typically involves the esterification of 2-methyl-2-[(pyridin-2-yl)oxy]propanoic acid with benzyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoic acid.
Reduction: Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for biochemical studies.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceutical agents. Its structural features may contribute to the development of drugs with improved efficacy and reduced side effects.
Industry: In the industrial sector, this compound can be used as a precursor for the production of specialty chemicals, polymers, and agrochemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can be hydrolyzed to release the active 2-methyl-2-[(pyridin-2-yl)oxy]propanoic acid, which can then interact with biological molecules. The pyridin-2-yl group may also play a role in binding to target sites, enhancing the compound’s overall activity.
Comparison with Similar Compounds
- Methyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate
- Ethyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate
- Propyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate
Uniqueness: Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate stands out due to its benzyl group, which imparts unique chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its methyl, ethyl, and propyl analogs.
Properties
CAS No. |
922502-04-3 |
|---|---|
Molecular Formula |
C16H17NO3 |
Molecular Weight |
271.31 g/mol |
IUPAC Name |
benzyl 2-methyl-2-pyridin-2-yloxypropanoate |
InChI |
InChI=1S/C16H17NO3/c1-16(2,20-14-10-6-7-11-17-14)15(18)19-12-13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 |
InChI Key |
JXDQPUWQLODGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OCC1=CC=CC=C1)OC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


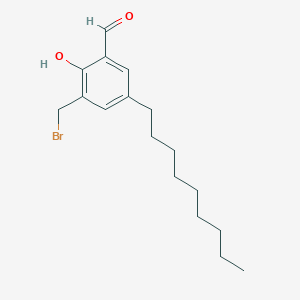
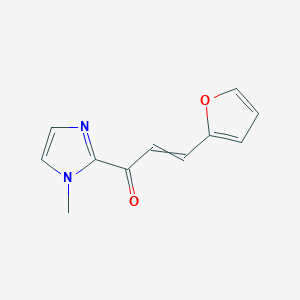
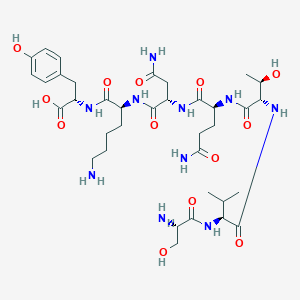
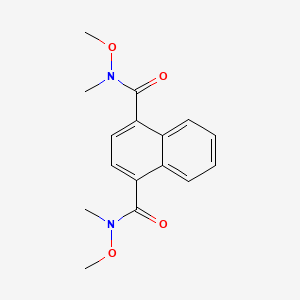
![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate](/img/structure/B14188732.png)

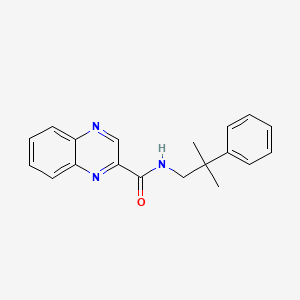
![4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14188746.png)
![1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14188763.png)
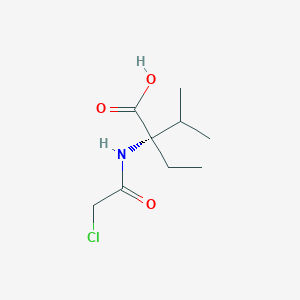
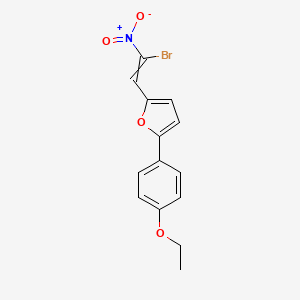
![[2-(Octadecylsulfanyl)ethyl]phosphonic acid](/img/structure/B14188792.png)
